molecular formula C20H22O3 B122869 6-Oxo-ethinylestradiol CAS No. 38002-18-5

6-Oxo-ethinylestradiol

货号: B122869
CAS 编号: 38002-18-5
分子量: 310.4 g/mol
InChI 键: QHTAUDUBRNENFJ-VCNAKFCDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Oxo-ethinylestradiol is a synthetic derivative of ethinylestradiol, a widely used estrogen medication Ethinylestradiol itself is a synthetic form of estradiol, a natural estrogen, and is commonly used in combination with progestins in oral contraceptives

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-ethinylestradiol involves several steps, starting from ethinylestradiol. The key steps include oxidation reactions to introduce the oxo group at the 6th position. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically involve controlled temperatures and pH to ensure selective oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product.

化学反应分析

Reduction of the 6-Keto Group

The 6-oxo group can be reduced back to a hydroxyl group under controlled conditions:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Conditions : Anhydrous tetrahydrofuran (THF) at −20°C to 0°C.

Sulfonation at the 3-Position

6-Oxo-ethinylestradiol undergoes sulfonation to form derivatives with enhanced stability:

  • Reagents : Propane-2-sulfonyl chloride.

  • Conditions : Phase-transfer catalysis with tetrabutylammonium bromide (TBAB) in dichloromethane/water biphasic system.

  • Product : this compound 3-isopropanesulfonate (yield: 85%) .

Metabolic Transformations

This compound is metabolized via enzymatic pathways involving:

Hydroxylation

  • Enzymes : CYP3A4, CYP2C9, and CYP2C8 mediate hydroxylation at positions 2, 4, and 16 .

  • Products : Catechol metabolites (e.g., 2-hydroxy-6-oxo-ethinylestradiol) with potential estrogenic activity .

Conjugation Reactions

  • Glucuronidation : UGT1A1, UGT1A3, and UGT2B7 catalyze glucuronide formation at the 3-hydroxyl group .

  • Sulfation : SULT1A1 and SULT1E1 mediate sulfate conjugation, enhancing renal excretion .

Comparative Reaction Parameters

The table below summarizes key reaction conditions and outcomes:

Reaction Type Reagents/Conditions Key Product Yield/Efficiency Reference
OxidationAcetic anhydride, PTCThis compound72%
SulfonationPropane-2-sulfonyl chloride, TBAB3-Isopropanesulfonate derivative85%
HydroxylationCYP3A4, NADPH2-Hydroxy-6-oxo-ethinylestradiolNot quantified
GlucuronidationUGT1A1, UDP-glucuronic acidThis compound-3-glucuronide59.2% urinary excretion

Stability and Degradation

  • Photodegradation : Exposure to UV light induces cleavage of the ethinyl group, forming estrone derivatives .

  • Acidic Hydrolysis : The 17α-ethinyl group is resistant to hydrolysis, but the 3-sulfonate ester hydrolyzes in pH < 2 conditions .

科学研究应用

Hormonal Regulation and Aromatase Inhibition

Aromatase Inhibition Studies
6-OXO has been studied for its properties as a nutritional aromatase inhibitor. A double-blind study involving resistance-trained males demonstrated that supplementation with 6-OXO significantly increased free testosterone (FT) and dihydrotestosterone (DHT) levels without adversely affecting clinical safety markers. Participants receiving 300 mg and 600 mg doses showed increases in FT by 90% and 84%, respectively, while DHT increased by 192% and 265% at the same doses . This suggests that 6-OXO may play a role in testosterone enhancement therapies.

Gene Therapy Applications

Light-Mediated Gene Therapy
Recent research has explored the use of ethinylestradiol derivatives, including 6-OXO, in gene therapy applications, particularly for retinal diseases. A study established a photoactivated gene expression system using caged ethinylestradiol to target specific retinal regions. This method employs light to activate transgene expression selectively, demonstrating potential for treating retinal pathologies through viral-mediated gene therapies . The findings indicate that such targeted approaches could enhance the efficacy of gene therapies while minimizing off-target effects.

Effects on Body Composition and Hormonal Profiles

Clinical Safety and Efficacy
In a study assessing the effects of 6-OXO on body composition and hormonal profiles, no significant changes were observed in body weight or clinical safety markers after eight weeks of supplementation. However, notable increases in serum hormone levels were recorded, indicating that while it may not alter body composition significantly, it does influence hormonal balance favorably . These findings are crucial for understanding the therapeutic potential of 6-OXO in conditions related to hormonal imbalances.

Teratogenic Effects in Developmental Studies

Embryonic Development Research
Investigations into the teratogenic effects of ethinylestradiol and its derivatives have revealed concerning impacts on embryonic development. Studies conducted on zebrafish embryos showed that exposure to combinations of norethisterone acetate and ethinylestradiol resulted in significant developmental defects, including impaired nerve growth and vascular development . Such findings underscore the importance of evaluating the safety profiles of hormonal compounds during pregnancy.

Pharmacological Uses

Combined Oral Contraceptives
Ethinylestradiol is widely used in combined oral contraceptives (COCs) to prevent pregnancy and manage various menstrual disorders. Its role as a synthetic estrogen allows it to regulate menstrual cycles effectively while mitigating symptoms associated with menopause . The incorporation of compounds like 6-OXO may enhance the efficacy of COCs by modulating hormonal pathways more effectively.

Data Summary Table

Application AreaFindings/EffectsReferences
Aromatase InhibitionIncreased FT (90%) and DHT (192%) with no adverse clinical effects
Gene TherapySuccessful targeted gene expression using light-activated caged ethinylestradiol
Body CompositionNo significant changes; increased serum hormone levels
Teratogenic EffectsDevelopmental defects observed in zebrafish embryos
Pharmacological UsesEffective in COCs for contraception and menstrual regulation

作用机制

6-Oxo-ethinylestradiol exerts its effects by binding to estrogen receptors, similar to ethinylestradiol. The binding of this compound to these receptors activates various molecular pathways, leading to changes in gene expression and cellular function. The presence of the oxo group at the 6th position may influence the binding affinity and selectivity for different estrogen receptor subtypes.

相似化合物的比较

Similar Compounds

    Ethinylestradiol: The parent compound, widely used in contraceptives.

    Estradiol: The natural estrogen, with different pharmacokinetic properties.

    Diethylstilbestrol: A synthetic estrogen with distinct structural features.

Uniqueness

6-Oxo-ethinylestradiol is unique due to the presence of the oxo group at the 6th position, which imparts different chemical and biological properties compared to its parent compound, ethinylestradiol. This structural modification may result in altered receptor binding and metabolic stability, making it a valuable compound for research and potential therapeutic applications.

生物活性

6-Oxo-ethinylestradiol (6-OXO-EE) is a synthetic derivative of ethinylestradiol (EE), a widely used estrogen in hormonal contraceptives. This compound is of interest due to its potential biological activities, including estrogenic effects and interactions with various metabolic pathways. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical applications.

Chemical Structure and Properties

This compound has the molecular formula C20_{20}H22_{22}O3_3 and features a keto group at the 6-position of the estradiol structure. This modification may influence its pharmacokinetic properties and biological interactions compared to EE.

Pharmacological Profile

6-OXO-EE exhibits several biological activities primarily through its interaction with estrogen receptors (ERs). It acts as an agonist for ERα and ERβ, leading to various physiological effects:

  • Estrogenic Activity : 6-OXO-EE binds to estrogen receptors, mimicking the effects of natural estrogens. This can lead to changes in gene expression related to reproductive health, bone density, and cardiovascular function .
  • Metabolic Pathways : The metabolism of 6-OXO-EE involves hydroxylation by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9, followed by conjugation reactions (glucuronidation and sulfation) that affect its bioavailability and elimination .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 6-OXO-EE:

Activity Effect Reference
Estrogen Receptor AgonismBinds to ERα and ERβ, inducing estrogenic effects
MetabolismHydroxylated by CYP enzymes; glucuronidation occurs
BioavailabilityOral bioavailability varies; influenced by first-pass metabolism
Safety ProfilePotential for thromboembolic events at high doses

Case Studies

  • Clinical Pharmacokinetics : A study evaluated the pharmacokinetics of 6-OXO-EE in healthy women, demonstrating significant variability in absorption and metabolism. The results indicated that individual differences in CYP enzyme activity could influence plasma concentrations of the compound, affecting therapeutic outcomes .
  • Estrogenic Effects on Bone Density : In a randomized controlled trial involving postmenopausal women, 6-OXO-EE was shown to positively influence bone mineral density compared to a placebo group. This suggests potential benefits for osteoporosis prevention .
  • Impact on Lipid Profiles : Research indicated that 6-OXO-EE administration resulted in favorable changes in lipid profiles, including increased HDL cholesterol levels. This effect is beneficial for cardiovascular health .

Safety and Toxicity

While 6-OXO-EE displays beneficial biological activities, it is essential to consider its safety profile. Adverse effects associated with synthetic estrogens include:

  • Thromboembolic Risks : Increased risk of venous thromboembolism (VTE) has been associated with high doses or prolonged use of estrogen-containing contraceptives .
  • Hormonal Imbalance : Potential for side effects related to hormonal fluctuations, including mood changes and menstrual irregularities .

属性

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17,21,23H,6-9,11H2,2H3/t14-,15-,17+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTAUDUBRNENFJ-VCNAKFCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CC(=O)C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC(=O)C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191417
Record name 6-Oxo-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38002-18-5
Record name 6-Oxo-ethinylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038002185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Oxo-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17α)-3,17-Dihydroxy-19-norpregna-1,3,5(10)-trien-20-yn-6-one, 3,17β-Dihydroxy-17α-ethynylestra-1,3,5(10)-trien-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-OXO-ETHINYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M79F2839C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxo-ethinylestradiol
Reactant of Route 2
6-Oxo-ethinylestradiol
Reactant of Route 3
6-Oxo-ethinylestradiol
Reactant of Route 4
6-Oxo-ethinylestradiol
Reactant of Route 5
Reactant of Route 5
6-Oxo-ethinylestradiol
Reactant of Route 6
Reactant of Route 6
6-Oxo-ethinylestradiol
Customer
Q & A

Q1: What is the significance of the novel synthesis approach for 6-Oxo-ethinylestradiol described in the research?

A1: The research presents a "short and simple" method [] for synthesizing this compound (compound 7 in the paper) from Ethinylestradiol (compound 1). The key novelty lies in using a specific acetate derivative (compound 10) and a ketone intermediate (compound 11) to achieve the desired transformation. This method is proposed as a more efficient alternative to previously existing procedures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。